molecular formula C10H12O2 B12579729 Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate CAS No. 264260-18-6

Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate

Cat. No.: B12579729
CAS No.: 264260-18-6
M. Wt: 164.20 g/mol
InChI Key: XVUXWYXCYRVQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that combines a cyclohexene ring with a propynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

264260-18-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

prop-2-ynyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-4,9H,5-8H2

InChI Key

XVUXWYXCYRVQNB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1CCC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.